molecular formula C8H8BrFO B2747687 (1S)-1-(3-Bromo-5-fluorophenyl)ethanol CAS No. 1568080-87-4

(1S)-1-(3-Bromo-5-fluorophenyl)ethanol

Cat. No.: B2747687
CAS No.: 1568080-87-4
M. Wt: 219.053
InChI Key: RMICUVVTYFJRJY-YFKPBYRVSA-N
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Description

Significance of Enantiomerically Pure 1-Arylethanols as Chiral Building Blocks

Enantiomerically pure 1-arylethanols are invaluable chiral building blocks in the synthesis of high-value compounds, particularly pharmaceuticals. The importance of chirality in drug design is well-established; biological systems, such as enzymes and receptors, are themselves chiral and thus often interact differently with the two enantiomers of a chiral drug. enamine.netstackexchange.com One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause adverse effects. nih.gov

The U.S. Food and Drug Administration (FDA) has issued guidelines that emphasize the need to understand the properties of individual enantiomers in a drug, which has increased the demand for enantiomerically pure compounds. enamine.netnih.gov This regulatory landscape has driven the development of methods to produce single-enantiomer drugs, making chiral building blocks like 1-arylethanols essential starting materials. enamine.net Their structural motif is a precursor to a wide range of more complex chiral molecules, serving as a foundational element for introducing a specific stereocenter.

Overview of Stereoselective Synthesis Methodologies for Chiral Alcohols

The production of enantiomerically pure chiral alcohols is a central challenge in organic synthesis. researchgate.net Over the years, several powerful stereoselective methodologies have been developed to address this need, moving beyond classical resolution of racemic mixtures to more efficient asymmetric syntheses. nih.govresearchgate.net

Key methodologies include:

Asymmetric Catalysis : This is one of the most efficient methods, utilizing a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand or an organocatalyst) to generate large quantities of an enantiomerically enriched product from a prochiral substrate. nih.gov The asymmetric reduction of ketones is a common application of this strategy for producing chiral alcohols.

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. numberanalytics.comnumberanalytics.com The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding the enantiomerically pure product. researchgate.netnumberanalytics.com

Enzymatic Resolution : Biocatalysis using enzymes offers high selectivity under mild reaction conditions. Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. nih.gov

These modern synthetic strategies have made the synthesis of single-enantiomer compounds more accessible and economically viable. researchgate.net

MethodologyPrincipleTypical Outcome
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. nih.govconcordia.caHigh enantiomeric excess (ee), high
Chiral Auxiliaries A covalently attached chiral group directs the stereochemistry of a reaction at a nearby prochiral center. numberanalytics.comHigh diastereoselectivity, which is
Enzymatic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for separation. nih.govHigh enantiomeric purity, but with a

Contextualizing (1S)-1-(3-Bromo-5-fluorophenyl)ethanol within Fluorinated and Brominated Aromatics Research

The compound this compound is a highly functionalized molecule that sits (B43327) at the intersection of chiral synthesis and halogen chemistry. The presence of both fluorine and bromine atoms on the phenyl ring is a deliberate design feature that imparts specific, desirable properties relevant to medicinal chemistry and materials science. researchgate.netacs.org

Fluorine substitution is a widely used strategy in drug design. researchgate.netnih.gov The introduction of fluorine can significantly alter a molecule's properties by:

Enhancing Metabolic Stability : Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. nih.govnih.govresearchgate.net

Increasing Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug. researchgate.netresearchgate.net

The bromine atom also serves a crucial strategic purpose. It acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures. This allows chemists to easily introduce new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring.

Therefore, this compound is not just a chiral alcohol; it is a multifunctional building block designed for efficient and modular synthesis, combining a defined stereocenter with the electronic and synthetic advantages of fluorination and bromination.

HalogenCommon Effects in Aromatic Compounds
Fluorine Increases metabolic stability by blocking labile sites. Modulates lipophilicity and pKa. Can enhance binding affinity to protein targets through specific interactions. researchgate.netnih.govnih.govresearchgate.net
Bromine Serves as an excellent leaving group and synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of molecular complexity. Also influences electronic properties.

Historical Development of Synthetic Routes to Substituted Phenylethanols

The synthesis of organic molecules began in earnest in the mid-nineteenth century, moving from analysis of existing compounds to the creation of novel ones. nih.gov The methods for preparing substituted phenylethanols have evolved significantly over this history, reflecting the broader progress in synthetic organic chemistry.

Early approaches often resulted in racemic mixtures, which then required tedious classical resolution techniques, such as the fractional crystallization of diastereomeric salts formed with a chiral resolving agent like tartaric acid. researchgate.net While effective, these methods are often inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%.

The development of stereoselective synthesis revolutionized the field. Key historical advancements include:

Chiral Reducing Agents : The discovery of chiral hydride reagents, such as those derived from lithium aluminum hydride modified with chiral alcohols or amines, provided some of the first methods for the direct asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols.

Catalytic Asymmetric Hydrogenation : A major breakthrough was the development of transition metal catalysts (e.g., based on rhodium, ruthenium) combined with chiral phosphine (B1218219) ligands. These catalysts enabled highly enantioselective hydrogenation of ketones to alcohols, a method that is now widely used in industry.

Organocatalysis : A more recent development, emerging in the late 1990s, is the use of small, metal-free organic molecules as catalysts for asymmetric reactions. nih.gov This field has provided new, often complementary, methods for the stereoselective synthesis of chiral alcohols and other compounds. mdpi.com

This progression from stoichiometric reagents to highly efficient catalytic systems has made chiral substituted phenylethanols, including complex derivatives like this compound, readily accessible for research and development. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMICUVVTYFJRJY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s 1 3 Bromo 5 Fluorophenyl Ethanol

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing optically active compounds. For (1S)-1-(3-Bromo-5-fluorophenyl)ethanol, the main strategies involve the enantioselective reduction of 3-Bromo-5-fluoroacetophenone.

Biocatalysis has emerged as a powerful and sustainable tool in pharmaceutical and chemical synthesis, prized for its high selectivity under mild reaction conditions. drpress.org Enzymes, particularly alcohol dehydrogenases, are highly effective for the asymmetric reduction of prochiral ketones to form enantiopure alcohols. mdpi.comsemanticscholar.org

The success of a biocatalytic reduction hinges on the selection of a suitable enzyme. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for this purpose, catalyzing the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. semanticscholar.orgresearchgate.net These enzymes exhibit remarkable stereoselectivity, governed by the orientation of the substrate within the enzyme's active site.

Most ADHs follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl, which, for a substrate like 3-Bromo-5-fluoroacetophenone, would typically yield the (S)-alcohol, this compound. mdpi.com However, some ADHs exhibit anti-Prelog selectivity, delivering the hydride to the Si-face to produce the (R)-enantiomer. researchgate.netscilit.com Therefore, a thorough screening process is essential to identify the optimal ADH for producing the desired (1S) isomer with high enantiomeric excess (ee). This involves testing a panel of ADHs from various microbial sources (e.g., Lactobacillus, Rhodococcus, Candida) against the target substrate, 3-Bromo-5-fluoroacetophenone. mdpi.comdiva-portal.org

Table 1: Examples of Alcohol Dehydrogenases and Their Stereoselectivity in the Reduction of Prochiral Ketones This table presents data from analogous ketone reductions to illustrate the enzyme screening process.

Enzyme Source Abbreviation Typical Stereoselectivity Cofactor Reference
Rhodococcus sp. ADH-A Prelog ((S)-alcohols) NAD(P)H mdpi.com
Lactobacillus kefir LkADH Prelog ((S)-alcohols) NAD(P)H mdpi.comresearchgate.net
Lactobacillus brevis LbADH anti-Prelog ((R)-alcohols) NADPH researchgate.net
Chryseobacterium sp. --- anti-Prelog ((R)-alcohols) NADH semanticscholar.org

Substrate Concentration: High substrate concentrations can lead to substrate inhibition or toxicity to whole-cell biocatalysts, reducing the reaction rate and yield. The poor aqueous solubility of substrates like 3-Bromo-5-fluoroacetophenone also presents a challenge. mdpi.comnih.gov

Co-solvents: To overcome solubility issues, water-miscible organic solvents (e.g., isopropanol) or natural deep eutectic solvents (NADES) can be introduced into the reaction medium. mdpi.comnih.gov These co-solvents can enhance substrate availability and, in some cases, improve cell membrane permeability in whole-cell systems, leading to significantly higher conversion rates. mdpi.comnih.gov For example, in the reduction of 4-(trifluoromethyl)acetophenone, adding 15% (v/v) isopropanol (B130326) increased the yield from 62.5% (in aqueous buffer) to 95.2% and shortened the reaction time from 24 hours to 3 hours. mdpi.com

Cofactor Regeneration: ADHs require stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). For the process to be economically viable, an efficient in situ cofactor regeneration system is necessary. This is often achieved using a substrate-coupled approach, where a cheap, sacrificial alcohol like isopropanol is added to the system. The same ADH oxidizes the isopropanol to acetone, regenerating the NADH/NADPH required for the primary ketone reduction. semanticscholar.org Alternatively, an enzyme-coupled system can be used, employing a second enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) and its corresponding substrate (glucose or formate) to regenerate the cofactor. rsc.org

Other Parameters: Temperature, pH, and buffer ionic strength also significantly influence enzyme activity and stability and must be optimized. nih.govresearchgate.net For instance, studies on the reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) found optimal conditions to be a pH of 8.0 and a temperature of 30°C. nih.gov

Table 2: Effect of Reaction Parameters on Biocatalytic Reduction of an Analogous Ketone Data based on the reduction of 3,5-bis(trifluoromethyl)acetophenone by Candida tropicalis 104 to illustrate optimization principles. nih.gov

Parameter Condition Substrate Conc. Yield (%)
Oxygen Supply Oxygen-Sufficient 50 mM 41.5
Oxygen-Deficient 200 mM 73.7
Co-solvent No NADES 200 mM 73.7
With Choline Chloride:Trehalose 200 mM 86.2
With Choline Chloride:Trehalose 300 mM 72.9

An alternative biocatalytic approach is the kinetic resolution of a racemic mixture of 1-(3-Bromo-5-fluorophenyl)ethanol (B3275629). In this strategy, an enzyme, typically a lipase (B570770), selectively acylates or hydrolyzes one of the two enantiomers at a much faster rate than the other. nih.govmdpi.com

For example, starting with racemic 1-(3-Bromo-5-fluorophenyl)ethanol, a lipase such as Candida antarctica lipase B (CAL-B) could be used to selectively acylate the (R)-enantiomer using an acyl donor like vinyl acetate. As the reaction progresses, the (R)-enantiomer is consumed to form the corresponding ester, leaving the unreacted (S)-enantiomer, this compound, in high enantiomeric purity. nih.gov The primary drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. semanticscholar.org However, the high enantiomeric excesses achievable often make it a viable method. mdpi.comnih.gov The separation of the unreacted alcohol from the ester product is typically straightforward.

Chemocatalysis provides a powerful alternative to biocatalysis. The asymmetric reduction of 3-Bromo-5-fluoroacetophenone can be achieved using chiral metal catalysts, which facilitate the enantioselective transfer of hydrogen to the carbonyl group.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are highly effective methods for reducing prochiral ketones. These reactions typically employ complexes of transition metals such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) coordinated to chiral ligands. The chiral ligand creates a specific three-dimensional environment around the metal center, which forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer.

For the synthesis of this compound, a catalyst system composed of a Ru(II) or Rh(III) precursor and a chiral diamine or amino alcohol ligand would be a common choice. For example, catalysts derived from (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) are well-known for their high efficiency and enantioselectivity in the transfer hydrogenation of aromatic ketones, typically using formic acid or isopropanol as the hydrogen source. The choice of metal and ligand is critical in directing the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (S) or (R) alcohol. mdpi.comnih.govrsc.org

Table 3: Representative Chiral Metal Catalysts for Asymmetric Reduction of Aromatic Ketones This table presents examples of catalyst systems used for analogous ketone reductions to illustrate the principles of chiral metal-catalyzed hydrogenation.

Metal Chiral Ligand Type Hydrogen Source Typical ee (%) Reference
Ru(II) Chiral Diamine (e.g., TsDPEN) HCOOH/NEt₃ or i-PrOH >95 nih.gov
Rh(III) Chiral Diamine (e.g., TsDPEN) HCOOH/NEt₃ or i-PrOH >95 nih.gov
Ir(I) Chiral Phosphine-Oxazoline H₂ >90 researchgate.net
B (in CBS catalyst) Chiral Oxazaborolidine BH₃-THF or BH₃-SMe₂ >98 researchgate.net

Asymmetric Grignard or Organolithium Additions to 3-Bromo-5-fluorobenzaldehyde

An alternative approach to this compound involves the enantioselective addition of a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to the prochiral aldehyde, 3-bromo-5-fluorobenzaldehyde. This reaction requires the use of a chiral ligand or auxiliary to induce stereoselectivity.

Chiral amino alcohols and diamines have been successfully employed as ligands in the asymmetric addition of organometallic reagents to aldehydes. rsc.org These ligands coordinate to the metal center of the Grignard or organolithium reagent, creating a chiral environment around the reactive species. This chiral complex then delivers the methyl group to one face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The choice of ligand, solvent, temperature, and the nature of the organometallic reagent are all critical parameters that influence the yield and enantiomeric excess of the product. For aromatic aldehydes, high levels of enantioselectivity have been achieved using this methodology. rsc.org

Precursor Synthesis

The successful synthesis of the target chiral alcohol is dependent on the availability of high-quality precursors, namely 3-bromo-5-fluoroacetophenone and 3-bromo-5-fluorobenzaldehyde.

Synthesis of 3-Bromo-5-fluoroacetophenone

One common method for the synthesis of 3-bromo-5-fluoroacetophenone is the electrophilic aromatic bromination of a suitable fluoroacetophenone precursor. While the direct bromination of 3-fluoroacetophenone could potentially yield the desired product, regioselectivity can be an issue. A more controlled approach involves the bromination of an acetophenone (B1666503) derivative where the directing effects of the substituents favor bromination at the desired position. For instance, the bromination of 3-fluoroacetophenone would be directed by the fluorine (ortho, para-directing) and the acetyl group (meta-directing), leading to a mixture of isomers. Therefore, careful optimization of reaction conditions, including the choice of brominating agent (e.g., Br2, N-bromosuccinimide) and catalyst (e.g., FeBr3, AlCl3), is necessary to achieve the desired regioselectivity. A general procedure for the nuclear bromination of acetophenones involves the formation of an aluminum chloride complex of the acetophenone, followed by the addition of bromine. orgsyn.org

A more direct and often higher-yielding method for the synthesis of 3-bromo-5-fluoroacetophenone is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene (B1666201). tcd.ie In this electrophilic aromatic substitution reaction, 1-bromo-3-fluorobenzene is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). umich.eduumich.eduuni-siegen.de The Lewis acid activates the acetylating agent to form a highly electrophilic acylium ion, which then attacks the aromatic ring. The directing effects of the bromo and fluoro substituents guide the acylation to the position meta to both, yielding 3-bromo-5-fluoroacetophenone as the major product. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at controlled temperatures to minimize side reactions.

ReactantsCatalystSolventTemperature (°C)Typical Yield (%)
1-Bromo-3-fluorobenzene, Acetyl ChlorideAlCl3CH2Cl20 to reflux70-85
1-Bromo-3-fluorobenzene, Acetic AnhydrideAlCl3CS20 to 2565-80

This table outlines typical conditions for the Friedel-Crafts acylation to produce 3-bromo-5-fluoroacetophenone.

Synthesis from Related Aromatic Precursors

The carbon skeleton of 1-(3-bromo-5-fluorophenyl)ethanol is generally constructed using foundational reactions in organic chemistry, starting from appropriately substituted aromatic precursors. A common and effective strategy involves the Grignard reaction. This process typically begins with a di-substituted benzene (B151609) ring, such as 1-bromo-3-fluoro-5-iodobenzene (B1273634) or 1,3-dibromo-5-fluorobenzene.

In a key step, one of the halogen atoms (preferably iodine or one of the bromine atoms via controlled Grignard formation) undergoes metal-halogen exchange by reacting with magnesium metal to form an arylmagnesium halide (a Grignard reagent). This organometallic intermediate is then reacted with an electrophilic source of the ethyl group, acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide, yielding the racemic 1-(3-bromo-5-fluorophenyl)ethanol.

Preparation of 3-Bromo-5-fluorobenzaldehyde

A crucial intermediate for the synthesis of the target alcohol is 3-Bromo-5-fluorobenzaldehyde. echemi.comoakwoodchemical.comnih.gov This aldehyde can be prepared through several synthetic routes, often starting from more basic aromatic compounds.

One potential pathway involves the electrophilic bromination of 3-fluorobenzaldehyde. Due to the directing effects of the fluorine and aldehyde groups, the introduction of a bromine atom at the desired position requires specific reaction conditions. Another versatile method starts with 3-bromo-5-fluorobenzoic acid. The carboxylic acid can be converted to an acid halide, which is then subjected to a Rosenmund reduction or other partial reduction methods to yield the aldehyde. google.com

A different approach begins with 1,3-dibromo-5-fluorobenzene. Through a lithium-halogen exchange at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), one of the bromine atoms can be selectively replaced with an aldehyde group to furnish 3-bromo-5-fluorobenzaldehyde.

Table 1: Synthetic Routes for 3-Bromo-5-fluorobenzaldehyde

Starting MaterialKey Transformation(s)Reagents
3-FluorobenzaldehydeElectrophilic Aromatic SubstitutionBr₂, Lewis Acid Catalyst
3-Bromo-5-fluorobenzoic acidReduction of Carboxylic Acid Derivative1. SOCl₂ 2. H₂, Pd/BaSO₄
1,3-Dibromo-5-fluorobenzeneLithium-Halogen Exchange & Formylation1. n-BuLi 2. DMF

Derivatization from 3-Bromo-5-fluorophenol (B1288921)

Synthesizing the target compound from 3-bromo-5-fluorophenol requires a multi-step sequence to introduce the 1-hydroxyethyl group at the correct position. The phenolic hydroxyl group is strongly activating and ortho-, para-directing for electrophilic substitution. Therefore, a direct Friedel-Crafts acylation would likely lead to substitution at positions ortho to the hydroxyl group.

A more controlled approach involves first protecting the phenol (B47542), followed by a directed ortho-metalation or a metal-halogen exchange to introduce the acetyl group. An alternative is the formylation of the phenol using a Reimer-Tiemann or Vilsmeier-Haack reaction to produce a hydroxybenzaldehyde intermediate. After protecting the hydroxyl group, this aldehyde can be reacted with a methyl Grignard reagent (CH₃MgBr) to form the secondary alcohol upon workup. This sequence ensures the correct placement of the 1-hydroxyethyl substituent on the aromatic ring.

Classical Resolution Methods

Once the racemic 1-(3-bromo-5-fluorophenyl)ethanol is synthesized, the separation of the two enantiomers is required to isolate the desired (1S) form. Classical resolution methods, which predate modern chiral chromatography, remain relevant and effective techniques.

Diastereomeric Salt Formation and Crystallization

The most common classical resolution technique involves converting the pair of enantiomers into a pair of diastereomers. libretexts.org Since alcohols are not readily resolved directly, the racemic 1-(3-bromo-5-fluorophenyl)ethanol is first derivatized to an acidic compound, such as a phthalate (B1215562) or succinate (B1194679) half-ester. This is achieved by reacting the alcohol with phthalic or succinic anhydride.

The resulting racemic carboxylic acid derivative is then treated with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org Common chiral bases include naturally occurring alkaloids like brucine (B1667951) or strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The reaction between the racemic acid and the single-enantiomer base produces a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base).

Unlike enantiomers, diastereomers possess different physical properties, most notably different solubilities in a given solvent. libretexts.orggavinpublishers.com This difference allows for their separation by fractional crystallization. researchgate.net Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved. After separating the crystals by filtration, the pure enantiomer of the acid derivative can be regenerated by treating the salt with a strong acid. Finally, hydrolysis of the ester linkage liberates the optically pure this compound. libretexts.org

Table 2: Key Steps in Resolution by Diastereomeric Salt Formation

StepProcessPurpose
1DerivatizationConvert the racemic alcohol into a racemic acid (e.g., half-ester).
2Salt FormationReact the racemic acid with a single-enantiomer chiral base.
3Fractional CrystallizationSeparate the resulting diastereomeric salts based on solubility differences.
4RegenerationLiberate the enantiomerically pure acid from the isolated salt.
5HydrolysisCleave the ester to recover the pure (1S)-enantiomer of the alcohol.

Chromatographic Chiral Resolution Techniques

Modern chromatographic methods offer a powerful alternative to classical resolution for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and highly effective technique. nih.gov

In this method, the racemic mixture of 1-(3-bromo-5-fluorophenyl)ethanol is passed through an HPLC column packed with a chiral material. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for resolving a wide range of chiral compounds, including alcohols. nih.govmdpi.com

The separation can be optimized by adjusting various chromatographic parameters, including the composition of the mobile phase (e.g., mixtures of alkanes like heptane (B126788) and alcohols like isopropanol or ethanol), the flow rate, and the column temperature. sigmaaldrich.com By carefully selecting the appropriate CSP and mobile phase, a baseline separation of the two enantiomers can be achieved, allowing for the collection of the pure (1S)-enantiomer as it elutes from the column. researchgate.net

Stereochemical Control and Mechanistic Insights in the Synthesis of 1s 1 3 Bromo 5 Fluorophenyl Ethanol

Understanding Enantioselectivity in Reduction Reactions

Enantioselectivity in the reduction of a prochiral ketone like 3-bromo-5-fluoroacetophenone refers to the preferential formation of one enantiomer over the other. nih.gov The carbonyl carbon of the ketone is sp²-hybridized and planar, meaning the hydride (H⁻) nucleophile can attack from either of two faces, the Re-face or the Si-face. Attack on one face leads to the (S)-alcohol, while attack on the other leads to the (R)-alcohol. To achieve selectivity, a chiral environment must be introduced, which is accomplished by using chiral catalysts or enzymes. mdpi.com

These chiral agents create a diastereomeric relationship between the transition states leading to the two enantiomers. The transition state leading to the favored enantiomer is of lower energy, while the one leading to the disfavored enantiomer is of higher energy. The difference in the activation energies (ΔΔG‡) between these two pathways determines the enantiomeric excess (e.e.) of the product. A larger energy difference results in a higher e.e.

In the context of reducing 3-bromo-5-fluoroacetophenone, the catalyst or enzyme must differentiate between the two enantiotopic faces of the carbonyl group. This differentiation is typically governed by steric and electronic interactions between the substrate and the chiral catalyst. For instance, in the widely accepted Prelog's rule for certain enzymatic reductions, the hydride is delivered to the Re-face of the ketone when considering the relative sizes of the substituents (aryl group being larger than the methyl group), which generally leads to the (S)-alcohol. organic-chemistry.org

Investigation of Reaction Pathways and Transition States

The mechanism of asymmetric reduction, particularly through transfer hydrogenation using catalysts like those based on Ruthenium (Ru) or Iridium (Ir), has been extensively studied. evitachem.comnih.gov For the reduction of an aryl ketone such as 3-bromo-5-fluoroacetophenone, the reaction is believed to proceed through a six-membered pericyclic transition state.

In a typical asymmetric transfer hydrogenation using a Noyori-type catalyst (e.g., a Ru(II) complex with a chiral diphosphine and a chiral diamine ligand), the catalyst, the hydrogen donor (like isopropanol (B130326) or formic acid), and the ketone substrate form a complex. evitachem.com The proposed mechanism involves the formation of a metal-hydride species which is the active reducing agent. The stereoselectivity arises from the specific spatial arrangement of the ketone's substituents (the 3-bromo-5-fluorophenyl group and the methyl group) within the chiral pocket of the catalyst.

The favored transition state is one where steric repulsion between the substrate and the chiral ligands is minimized. Typically, the larger aryl group (3-bromo-5-fluorophenyl) orients itself away from the bulky components of the chiral ligand, positioning the carbonyl for hydride attack on a specific face. Computational studies, such as Density Functional Theory (DFT) calculations, on similar acetophenone (B1666503) derivatives have been used to model these transition states and predict the stereochemical outcome with high accuracy. nih.gov These models suggest that non-covalent interactions, such as CH-π interactions between the aryl group of the substrate and the ligands, play a crucial role in stabilizing the preferred transition state.

Role of Catalyst/Enzyme Active Site Architecture in Stereodifferentiation

The three-dimensional architecture of the catalyst or enzyme active site is the cornerstone of stereodifferentiation. This site creates a precisely shaped chiral pocket that binds the prochiral ketone in a specific orientation before the hydride transfer occurs.

In Chemical Catalysis: For metal-based catalysts, such as those used in asymmetric hydrogenation, the chiral ligands (e.g., BINAP, TsDPEN) coordinated to the metal center define the active site's architecture. evitachem.com The arrangement of phenyl groups or other bulky substituents on these ligands creates steric walls and chiral pockets. When 3-bromo-5-fluoroacetophenone enters the active site, it can only fit in a limited number of conformations to minimize steric clashes. This conformational restriction ensures that the hydride is delivered to one face of the carbonyl preferentially, leading to the (1S)-configured product.

In Biocatalysis: In enzymatic reductions, typically using ketoreductases (KREDs), the active site is a pocket within the protein structure. This pocket contains a cofactor, usually NADPH or NADH, which provides the hydride, and key amino acid residues that bind the substrate. The stereoselectivity is achieved through a combination of:

Steric Confinement: The size and shape of the binding pocket force the 3-bromo-5-fluorophenyl group and the methyl group into specific locations. Often, there is a "large pocket" for the aryl group and a "small pocket" for the methyl group.

Hydrogen Bonding and Electrostatic Interactions: Specific amino acid residues can form hydrogen bonds or other interactions with the carbonyl oxygen of the substrate, further locking it into a single orientation for reduction.

Precise Cofactor Positioning: The nicotinamide (B372718) ring of the NADPH/NADH cofactor is held in a fixed position relative to the bound substrate, ensuring the hydride is delivered to only one face of the carbonyl.

By modifying the amino acid residues in the active site through site-directed mutagenesis, scientists can even invert the enantioselectivity of an enzyme or enhance its activity towards a specific substrate.

Impact of Reaction Parameters on Stereochemical Outcome

The stereochemical outcome of the asymmetric reduction of 3-bromo-5-fluoroacetophenone is highly sensitive to various reaction parameters. While specific experimental data for this exact compound is not widely published in comprehensive tables, the trends observed for the reduction of analogous substituted acetophenones provide clear insights. Factors such as temperature, solvent, catalyst/substrate ratio, and the nature of the hydrogen donor can significantly influence both the conversion rate and the enantiomeric excess (e.e.).

Key Parameters and Their Effects:

Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states has a more pronounced effect on the reaction rates at lower temperatures. However, reducing the temperature also slows down the reaction rate, so a compromise must be found to achieve high e.e. in a reasonable timeframe.

Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's structure and the stability of the transition states. For many transfer hydrogenation reactions, polar aprotic solvents or alcohols like isopropanol (which also serves as the hydrogen donor) are used. The choice of solvent can influence catalyst solubility and aggregation, thereby impacting its activity and selectivity.

Catalyst and Ligand Structure: The choice of the metal center (e.g., Ru, Rh, Ir) and the chiral ligand is the most critical factor. Subtle changes in the ligand's electronic or steric properties can lead to dramatic changes in enantioselectivity.

The following table presents representative data for the asymmetric transfer hydrogenation of a substituted acetophenone, illustrating how changes in reaction conditions can affect the yield and enantioselectivity. Similar trends would be expected in the synthesis of (1S)-1-(3-Bromo-5-fluorophenyl)ethanol.

Representative Data: Asymmetric Transfer Hydrogenation of a Halogenated Acetophenone
EntryCatalyst SystemSolventTemperature (°C)Time (h)Conversion (%)e.e. (%) of (S)-Alcohol
1RuCl(S,S)-TsDPENHCOOH/Et₃N (5:2)28129897
2RuCl(S,S)-TsDPENHCOOH/Et₃N (5:2)4069995
3RuCl(S,S)-TsDPENi-PrOH/KOH28209596
4RhCl(S,S)-TsDPENHCOOH/Et₃N (5:2)28189294
5Ketoreductase EnzymePhosphate Buffer/i-PrOH3024>99>99

This representative data highlights that biocatalytic methods can often achieve near-perfect conversion and enantioselectivity (Entry 5). Among chemical catalysts, Noyori-type ruthenium catalysts are highly effective (Entries 1-3). The data also illustrates the trade-off between reaction time and enantioselectivity with respect to temperature (compare Entry 1 and Entry 2). Optimization of these parameters is therefore a crucial step in developing an efficient and highly stereoselective synthesis for this compound.

Application As a Chiral Intermediate in Complex Molecule Synthesis

Derivatization Reactions at the Hydroxyl Group

The secondary hydroxyl group in (1S)-1-(3-Bromo-5-fluorophenyl)ethanol is a key site for various chemical modifications, allowing for the introduction of protecting groups, conversion to other functional groups, and the formation of new linkages.

Esterification for Protecting Group Strategies or Further Reactivity

The choice of the ester protecting group is crucial and depends on the stability required for subsequent reactions and the conditions for its eventual removal. For instance, an acetate ester can be introduced using acetic anhydride and pyridine, while a pivaloyl ester, which is more sterically hindered and thus more robust, can be formed using pivaloyl chloride. The selective removal of these protecting groups can be achieved under specific conditions, for example, hydrolysis with a base like sodium hydroxide or an acid.

Beyond protection, esterification can also be used to introduce functionalities that can participate in further reactions. For example, an acrylate ester could be formed, introducing a polymerizable group.

Table 1: Examples of Esterification Reactions for Hydroxyl Protection

Ester Protecting GroupReagents and ConditionsCleavage Conditions
AcetateAcetic anhydride, pyridine, CH2Cl2, room temp.K2CO3, MeOH, H2O
PivaloatePivaloyl chloride, pyridine, CH2Cl2, room temp.LiOH, THF, H2O
BenzoateBenzoyl chloride, pyridine, CH2Cl2, room temp.NaOH, MeOH, H2O

Oxidation to Ketones and Subsequent Transformations

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-bromo-5-fluoroacetophenone. This transformation is a fundamental step in many synthetic pathways, as the resulting ketone can undergo a wide array of subsequent reactions.

Various oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to avoid over-oxidation and are compatible with a wide range of functional groups. Other methods include Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO), and the use of chromium-based reagents like Jones reagent, although the latter is less favored due to its harshness and environmental concerns.

The resulting 3-bromo-5-fluoroacetophenone is a versatile intermediate. The ketone functionality can undergo nucleophilic addition reactions, aldol condensations, and reductive aminations, among other transformations, to build more complex carbon skeletons.

Table 2: Common Oxidation Methods for Secondary Alcohols

Oxidation ReagentTypical ConditionsAdvantagesDisadvantages
Pyridinium chlorochromate (PCC)CH2Cl2, room temperatureMild, selective for primary and secondary alcoholsChromium-based, toxic
Dess-Martin periodinane (DMP)CH2Cl2, room temperatureMild, high-yielding, broad functional group toleranceCan be explosive under certain conditions
Swern Oxidation(COCl)2, DMSO, Et3N, -78 °C to rtMild, avoids heavy metalsRequires low temperatures, can produce unpleasant byproducts

Formation of Ethers and other Oxygen-Containing Linkages

The hydroxyl group of this compound can be converted into an ether through various etherification reactions. The Williamson ether synthesis is a classic and widely used method for this transformation. chemrxiv.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgchemicalbook.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. chemrxiv.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgchemicalbook.com

The choice of the alkyl halide allows for the introduction of a wide variety of alkyl or aryl groups, leading to the formation of diverse ether products. For example, reaction with methyl iodide would yield the corresponding methyl ether, while reaction with benzyl bromide would afford the benzyl ether. The stereochemistry at the chiral center is typically retained during the Williamson ether synthesis.

Other methods for ether formation include the reaction of the alcohol with an alkene in the presence of an acid catalyst (alkoxymercuration-demercuration) or the use of other electrophilic reagents. These ether linkages can be stable protecting groups or integral parts of the final target molecule's structure.

Reactions Involving the Aryl Halides (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring of this compound provides orthogonal handles for a variety of metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at the 3-position of the phenyl ring is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.orgrsc.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the phenyl ring. The reaction conditions are generally mild and tolerant of various functional groups, including the hydroxyl group of the starting material, although it may be protected if necessary. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com This reaction is a valuable tool for the synthesis of substituted alkenes. The stereochemistry of the resulting alkene is often controlled by the reaction conditions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.govmdpi.comresearchgate.netscirp.org The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are important building blocks in organic synthesis.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraOrganoboron reagent (e.g., R-B(OH)2)Pd catalyst, baseAryl-R
HeckAlkene (e.g., R-CH=CH2)Pd catalyst, baseAryl-CH=CH-R
SonogashiraTerminal alkyne (e.g., R-C≡CH)Pd catalyst, Cu co-catalyst, baseAryl-C≡C-R

Nucleophilic Aromatic Substitution with the Fluorine Atom

The fluorine atom at the 5-position of the phenyl ring can participate in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than the bromine atom in cross-coupling reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group (in this case, fluorine). wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com

In the case of this compound, the bromo and the hydroxyethyl substituents are not strongly electron-withdrawing. Therefore, SNAr reactions at the fluorine position would likely require harsh conditions or further activation of the aromatic ring. However, under specific circumstances, such as in the presence of a very strong nucleophile or with intramolecular cyclization, displacement of the fluoride may be possible. The relative reactivity of the C-F bond compared to the C-Br bond allows for selective functionalization, where the bromine is typically reacted first under milder cross-coupling conditions, leaving the fluorine atom available for potential subsequent transformations.

Introduction of Other Functional Groups via Halogen-Metal Exchange

The bromine atom on the phenyl ring of this compound is a key functional handle for carbon-carbon and carbon-heteroatom bond formation through halogen-metal exchange reactions. This transformation typically involves treating the aryl bromide with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures to generate a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the former position of the bromine atom.

This process is a cornerstone reaction in organic synthesis, allowing for the conversion of an organic halide into a nucleophilic organometallic species. The reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl, making aryl bromides ideal substrates. The resulting organolithium reagent can then participate in a wide range of reactions, including:

Carboxylation: Reaction with carbon dioxide (CO₂) to introduce a carboxylic acid group.

Formylation: Reaction with N,N-dimethylformamide (DMF) to install a formyl (aldehyde) group.

Alkylation: Reaction with alkyl halides to append alkyl chains.

Borylation: Reaction with borate esters to produce boronic acids or esters, which are precursors for Suzuki cross-coupling reactions.

While specific examples detailing the halogen-metal exchange directly on this compound are not extensively documented in readily available literature, this reaction is a standard and predictable transformation for this class of compounds. The presence of the secondary alcohol necessitates a protection strategy (e.g., as a silyl ether) prior to the exchange reaction to prevent the acidic proton from quenching the organolithium reagent.

Table 1: Potential Functional Group Interconversions via Halogen-Metal Exchange

Starting Material Reagents Electrophile Product Functional Group
Protected this compound 1. n-BuLi, THF, -78 °C 1. CO₂; 2. H₃O⁺ Carboxylic Acid
Protected this compound 1. n-BuLi, THF, -78 °C 1. DMF; 2. H₃O⁺ Aldehyde
Protected this compound 1. n-BuLi, THF, -78 °C 1. B(OMe)₃; 2. H₃O⁺ Boronic Acid

Formation of Advanced Ring Systems

The bromo-fluorophenyl moiety of this compound is a critical component in the synthesis of complex, ring-fused molecules, including important heterocyclic structures found in medicinal chemistry.

Synthesis of Heterocyclic Compounds Incorporating the Bromo-fluorophenyl Moiety

A prominent example of the use of this chiral intermediate is in the synthesis of Rineterkib (LTT-462), an investigational inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. The chemical structure of Rineterkib is 4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide.

In the synthesis of Rineterkib, as detailed in patent WO2015066188A1, a derivative of this compound, specifically the corresponding amine, is coupled with a complex carboxylic acid fragment that contains the pyrazine heterocycle. The synthesis of the key chiral amine intermediate, (1S)-N1-methyl-1-(3-bromo-5-fluorophenyl)ethane-1,2-diamine, begins with this compound.

The synthesis pathway involves several steps where the core chiral structure is maintained:

The alcohol is first converted to a suitable leaving group.

Substitution with an azide, followed by reduction, yields the primary amine.

Further elaboration leads to the required N-methyl diamine derivative.

This chiral amine is then coupled via an amide bond formation with the pre-assembled pyrazine-containing carboxylic acid to yield the final Rineterkib molecule.

This application underscores the importance of this compound as a source of chirality and as a structural component in the synthesis of complex, biologically active heterocyclic compounds. The bromine atom remains in the final structure, offering a potential site for further modification or metabolic labeling studies.

Construction of Fused Polycyclic Aromatic Systems

The construction of fused polycyclic aromatic systems often relies on intramolecular cyclization reactions, where a bond is formed between two atoms within the same molecule to create a new ring. Aryl halides, such as the bromo-fluorophenyl moiety in the title compound, are excellent precursors for such reactions, particularly those catalyzed by transition metals like palladium.

One of the most powerful methods for this type of transformation is the intramolecular Heck reaction. In a hypothetical scenario, a derivative of this compound could be functionalized with an alkene-containing side chain. Treatment with a palladium(0) catalyst would initiate an oxidative addition into the carbon-bromine bond, followed by an intramolecular migratory insertion of the tethered alkene. A final β-hydride elimination step would yield a new, fused ring system.

Table 2: Hypothetical Intramolecular Heck Cyclization

Substrate Precursor Catalyst System Reaction Type Potential Product
(1S)-1-(3-Bromo-5-fluorophenyl)ethyl N-allylcarbamate Pd(OAc)₂, PPh₃, Base Intramolecular Heck Reaction Dihydro-oxazinone fused to the bromo-fluorophenyl ring

While specific, documented examples of this compound being used to construct fused polycyclic aromatic systems are not prevalent in the reviewed literature, its structure is well-suited for such applications. The principles of palladium-catalyzed intramolecular cyclizations are well-established, and the bromo-fluorophenyl scaffold provides a robust starting point for the strategic synthesis of novel, complex polycyclic molecules.

Analytical Methodologies for Characterization and Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for quantifying the enantiomeric excess (ee) of chiral compounds like (1S)-1-(3-Bromo-5-fluorophenyl)ethanol. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and enabling their separation. chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability and high resolving power. nih.gov

The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. The ee is then calculated as the percentage difference between the area of the major enantiomer and the minor enantiomer relative to the total area. For this compound, a typical method would involve a normal-phase mobile system. Based on methods for structurally similar compounds, a representative analytical setup is detailed below. wiley-vch.de

ParameterCondition
ColumnChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phasen-Hexane / 2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or 254 nm
Expected Elution Order(R)-enantiomer (minor) followed by (S)-enantiomer (major) wiley-vch.de

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, Chiral Gas Chromatography (GC) serves as a powerful alternative to HPLC for enantiomeric separation. chromatographyonline.com This technique employs a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin. gcms.cz The toroidal shape of cyclodextrins creates a chiral environment where enantiomers can form transient, diastereomeric inclusion complexes of varying stability, allowing for their separation. gcms.cz

The analysis of this compound by chiral GC would involve the injection of the sample into a heated port for vaporization, followed by its passage through the chiral column. The separated enantiomers are then detected, typically by a Flame Ionization Detector (FID). The high efficiency of capillary GC columns can provide excellent resolution even for enantiomers with very similar properties. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR spectroscopy confirms the presence and connectivity of all protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl protons. The chemical shift, integration, and splitting pattern of each signal are diagnostic. For instance, the methine proton would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons would appear as a doublet.

¹³C NMR spectroscopy provides information on the carbon skeleton. A unique signal is expected for each chemically distinct carbon atom, confirming the substitution pattern of the aromatic ring and the presence of the ethyl alcohol side chain.

The following table outlines the predicted NMR data for this compound, based on analysis of similar structures. nih.govnih.govdocbrown.info

Predicted ¹H NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H~7.1-7.5m (multiplet)-
CH-OH~4.9-5.1q (quartet)~6.5
OH~2.0-2.5s (singlet, broad)-
CH₃~1.4-1.6d (doublet)~6.5
Predicted ¹³C NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-F~161-164 (d, ¹JCF ≈ 245 Hz)
Aromatic C-Br~121-123 (d, ³JCF ≈ 3 Hz)
Aromatic C-H & C-C(OH)~110-148
CH-OH~68-70
CH₃~24-26

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to support its structural characterization through analysis of fragmentation patterns. nih.gov Using an ionization technique such as Electron Ionization (EI), the molecule is fragmented into characteristic ions.

The molecular ion peak [M]⁺ would confirm the compound's molecular weight. The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

ParameterValue/Information
Molecular FormulaC₈H₈BrFO
Calculated Monoisotopic Mass217.9793 Da
Expected [M]⁺ and [M+2]⁺ Peaksm/z ≈ 218 and 220 (approx. 1:1 ratio)
Key Fragmentation Ion [M-CH₃]⁺m/z ≈ 203 and 205

Optical Rotation Measurements for Absolute Configuration Assignment

Optical rotation is a fundamental property of chiral molecules that provides experimental confirmation of their enantiomeric nature and is used to assign the absolute configuration. mdpi.com This technique measures the angle to which a plane of polarized light is rotated when passed through a sample of the chiral compound. The measurement is performed using a polarimeter, typically with the sodium D-line (589 nm) as the light source.

The specific rotation, [α], is a standardized value that depends on the wavelength, temperature, solvent, and concentration. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a characteristic physical property of a specific enantiomer. For this compound, the absolute configuration is assigned by comparing the experimentally observed sign of rotation to that of known compounds or through correlation with data from other definitive methods like X-ray crystallography of a derivative. A positive sign of rotation is often observed for related (S)-1-aryl-ethanols. wiley-vch.de

X-ray Crystallography (if applicable to solid derivatives for absolute configuration)

While this compound is a liquid at room temperature, X-ray crystallography remains the gold standard for the unambiguous determination of absolute configuration. nih.gov To apply this technique, the alcohol must first be converted into a suitable crystalline solid derivative. This is often achieved by esterification with a chiral acid or another molecule that induces crystallization and contains an atom of known absolute configuration or a heavy atom to facilitate the analysis. mdpi.com

The analysis of a single crystal of the derivative by X-ray diffraction provides a three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom in the molecule. This allows for the direct and unequivocal assignment of the (S) configuration at the chiral center. This determined configuration can then be confidently related back to the original alcohol.

Future Research Directions and Scalability Considerations

Development of More Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For the synthesis of (1S)-1-(3-Bromo-5-fluorophenyl)ethanol, research is increasingly focused on moving away from traditional stoichiometric reagents towards catalytic and biocatalytic processes that minimize waste and energy consumption.

One promising avenue is the use of biocatalysis , employing enzymes such as ketoreductases (KREDs) for the asymmetric reduction of the precursor ketone, 3-bromo-5-fluoroacetophenone. Biocatalytic reductions offer several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of water as a solvent, thereby reducing the reliance on volatile organic compounds. Research in this area will likely focus on enzyme engineering and discovery to identify novel biocatalysts with enhanced activity, stability, and substrate scope for halogenated acetophenones.

Another key area is the development of catalytic asymmetric transfer hydrogenation (ATH) . This method utilizes transition metal catalysts, often based on ruthenium or rhodium, with chiral ligands to facilitate the stereoselective transfer of hydrogen from a benign hydrogen donor, such as formic acid or isopropanol (B130326), to the ketone. Future work will aim to develop more efficient and recyclable catalysts, potentially through heterogenization on solid supports, to further enhance the sustainability of the process.

Synthetic RouteKey FeaturesPotential Advantages
Biocatalysis Use of enzymes (e.g., KREDs)High enantioselectivity, mild conditions, aqueous media
Asymmetric Transfer Hydrogenation Transition metal catalysts with chiral ligandsHigh efficiency, use of safe hydrogen donors, potential for catalyst recycling

Integration of Flow Chemistry and Continuous Processing for Efficient Production

The transition from batch to continuous flow manufacturing represents a significant paradigm shift in the chemical industry, offering numerous benefits for the production of this compound. rsc.org Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. rsc.org

For the synthesis of this compound, continuous flow reactors can be employed for the asymmetric reduction of 3-bromo-5-fluoroacetophenone. The small reactor volumes and high surface-area-to-volume ratios allow for efficient heat exchange, which is particularly advantageous for exothermic reactions. Furthermore, the integration of in-line purification and analysis techniques can lead to a fully automated and streamlined production process, reducing manual handling and the potential for human error. The scalability of continuous flow processes is often more straightforward than for batch processes, as production can be increased by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). rsc.org

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving exceptionally high levels of stereoselectivity is crucial for the synthesis of enantiomerically pure compounds. Research into novel catalytic systems for the asymmetric reduction of 3-bromo-5-fluoroacetophenone is an active and promising area. This includes the design and synthesis of new chiral ligands for transition metal catalysts that can provide enhanced steric and electronic control during the hydrogenation process.

Furthermore, the development of organocatalysts , which are small organic molecules that can catalyze chemical transformations, offers a metal-free alternative for asymmetric synthesis. While still an emerging area for the reduction of halogenated ketones, organocatalysis holds the potential for developing more sustainable and cost-effective synthetic routes. Future research will focus on designing highly active and selective organocatalysts that can operate under mild conditions.

Catalyst TypeMechanismKey Research Focus
Transition Metal Catalysts Coordination with chiral ligands to direct stereochemistryDesign of novel ligands, catalyst immobilization
Organocatalysts Activation of substrates through non-covalent interactionsDevelopment of highly active and selective catalysts

Leveraging Machine Learning and AI in Reaction Optimization and Prediction

In the context of synthesizing this compound, AI can be employed to:

Predict the performance of novel catalysts: By analyzing the structural features of catalysts and substrates, ML models can predict which catalysts are most likely to afford high stereoselectivity.

Optimize reaction conditions: AI-driven algorithms can explore the multidimensional space of reaction parameters (temperature, pressure, concentration, etc.) to identify the optimal conditions for maximizing yield and enantiomeric excess. technologynetworks.com

Automate the synthetic process: AI can be integrated with robotic platforms to create "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions.

Q & A

Q. What are the established synthetic routes for (1S)-1-(3-Bromo-5-fluorophenyl)ethanol, and how can enantiomeric purity be ensured?

Q. How can crystallographic data for this compound address challenges like twinning or disorder in the crystal lattice?

  • Methodological Answer : Twinning can be resolved using SHELXL’s TWIN/BASF commands, which model twin laws and scale twin fractions. For disorder, partial occupancy refinement and restraints (e.g., SIMU/DELU) improve model accuracy. High-resolution data (≤1.0 Å) is critical for resolving subtle geometric distortions caused by halogen (Br, F) substituents .

  • Example Workflow :

Collect data with a synchrotron source for high resolution.

Solve phases via intrinsic phasing (SHELXT).

Refine with SHELXL using TWIN/BASF for twinning .

Q. What role does the stereochemistry of this compound play in modulating biological targets (e.g., ion channels)?

  • Methodological Answer : The (1S) configuration may influence binding affinity to targets like T-type Ca2+^{2+} channels, as seen in structurally related compounds (e.g., Carisbamate, which inhibits Cav3.1 channels). Docking studies (AutoDock Vina) and molecular dynamics simulations can predict enantiomer-specific interactions. Pharmacological assays (e.g., patch-clamp electrophysiology) validate activity, while X-ray structures of protein-ligand complexes provide atomic-level insights .

  • Case Study : Carisbamate’s (S)-enantiomer reduces seizure frequency by targeting neuronal ion channels, highlighting the importance of stereochemistry in drug design .

Q. How should researchers resolve contradictory data in pharmacological or structural studies involving this compound?

  • Methodological Answer :
  • Iterative Reanalysis : Cross-validate NMR/X-ray data with alternative techniques (e.g., neutron diffraction for H-atom positions).
  • Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere to prevent oxidation).
  • Data Transparency : Share raw crystallographic data (e.g., via CCDC) and adhere to FAIR principles for open science .
  • Statistical Tools : Use R or Python scripts to analyze outliers in datasets (e.g., inconsistent melting points or optical rotations) .

Q. What are the applications of this compound in designing kinase inhibitors or antiviral agents?

  • Methodological Answer : The bromo-fluoro substituents enhance binding to hydrophobic pockets in kinase ATP-binding sites (e.g., JAK2 or EGFR). Medicinal chemistry workflows:

Derivatization : Replace the hydroxyl group with phosphonate or carbamate moieties (e.g., Carisbamate derivatives) .

SAR Studies : Test analogues with varying halogen positions (e.g., 3-fluoro vs. 5-bromo) using in vitro enzyme assays.

Co-crystallization : Determine binding modes with target proteins (e.g., using PDB-deposited structures of related compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.